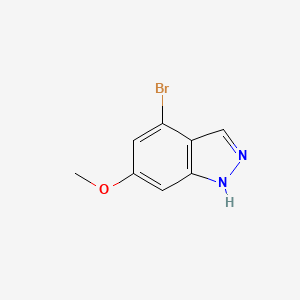

4-Bromo-6-methoxy-1H-indazole

Descripción general

Descripción

4-Bromo-6-methoxy-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Mecanismo De Acción

Target of Action

4-Bromo-6-methoxy-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole compounds are known to inhibit, regulate, and/or modulate certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases induced by these kinases, such as cancer .

Biochemical Pathways

Indazole compounds are known to affect several biochemical pathways. For instance, they can inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are involved in cell growth, proliferation, and survival, and their inhibition can lead to the suppression of these processes, which is beneficial in the treatment of diseases like cancer .

Result of Action

The result of the action of this compound is likely to be the inhibition of the growth and proliferation of certain cells, given its potential role as an inhibitor of various kinases and biochemical pathways . This could make it useful in the treatment of diseases characterized by abnormal cell growth and proliferation, such as cancer .

Análisis Bioquímico

Biochemical Properties

4-Bromo-6-methoxy-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, this compound may act as an inhibitor of specific kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, this compound may inhibit the activity of kinases by competing with ATP for binding to the enzyme’s active site. This inhibition can result in the downregulation of signaling pathways that are critical for cell proliferation and survival. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat may lead to the breakdown of this compound, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux of this compound can influence its overall efficacy and toxicity, as the accumulation of certain metabolites may enhance or diminish its effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, binding proteins can facilitate the distribution of this compound to various cellular compartments, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-1H-indazole typically involves the formation of the indazole ring through cyclization reactions. One common method includes the use of transition metal-catalyzed reactions, such as copper or palladium-catalyzed cyclization . Another approach involves the reductive cyclization of nitro compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-6-methoxy-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the indazole ring.

Common Reagents and Conditions:

Substitution Reactions: Typically use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated indazoles, while oxidation reactions can produce indazole-2-carboxylic acids .

Aplicaciones Científicas De Investigación

4-Bromo-6-methoxy-1H-indazole has several scientific research applications, including:

Comparación Con Compuestos Similares

6-Bromo-4-methoxy-1H-indazole: Similar in structure but with different substitution patterns.

4-Bromo-1H-indazole: Lacks the methoxy group, leading to different chemical properties.

Uniqueness: 4-Bromo-6-methoxy-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis .

Actividad Biológica

4-Bromo-6-methoxy-1H-indazole is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound (CAS Number: 885520-83-2) is characterized by the presence of bromine and methoxy groups at positions 4 and 6 of the indazole ring, respectively. The synthesis typically involves cyclization reactions, often utilizing transition metal catalysts to enhance yield and purity. Various synthetic methods have been explored to optimize production for both laboratory and industrial applications .

Target Enzymes and Pathways

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in critical signaling pathways. Notably, it has been shown to interact with:

- CHK1 and CHK2 Kinases : These are crucial for the DNA damage response.

- h-SGK Kinase : Involved in cell volume regulation.

- RAS/RAF/MEK/ERK Pathway : This pathway is essential for cell proliferation and survival.

- PI3K/AKT/PTEN/mTOR Pathway : Another key pathway regulating growth and metabolism in cells.

The inhibition of these pathways can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms involving:

- Increased Reactive Oxygen Species (ROS) : Elevated ROS levels can lead to oxidative stress and cell death.

- Modulation of Apoptotic Proteins : The compound has been observed to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax and cleaved caspase-3 .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 14.3 | Induction of apoptosis via ROS increase |

| 4T1 | Varies | Inhibition of Bcl-2; activation of Bax |

| K562 | 5.15 | Modulation of p53/MDM2 pathway |

Antibacterial Activity

In addition to its anticancer effects, this compound has shown antibacterial properties. It acts as an inhibitor of the filamentous temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division. This compound has displayed potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Table 2: Summary of Antibacterial Activity

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus epidermidis | High |

| Streptococcus pyogenes | Moderate |

| Penicillin-resistant Staphylococcus aureus | Very High (256-fold more potent than control) |

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

- In Vivo Tumor Models : In a study involving BALB/c mice injected with 4T1 breast cancer cells, treatment with the compound resulted in significant tumor volume reduction compared to control groups. Histological analysis confirmed increased apoptosis within tumor tissues .

- Antibacterial Efficacy : A series of derivatives based on the indazole scaffold were synthesized and tested against multiple bacterial strains, demonstrating enhanced antibacterial activity compared to standard treatments like ciprofloxacin .

Propiedades

IUPAC Name |

4-bromo-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGWZLFBKVMEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646351 | |

| Record name | 4-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-83-2 | |

| Record name | 4-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.